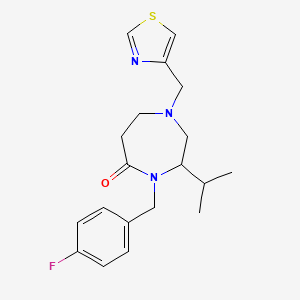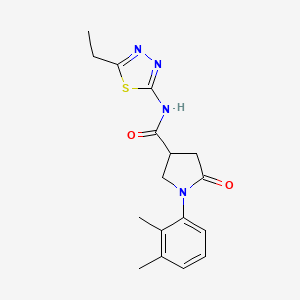![molecular formula C17H19BrN2O3 B5405326 5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5405326.png)
5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, also known as BRD-9424, is a chemical compound that has been of interest to the scientific community due to its potential applications in research.
作用機序
5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione acts by selectively binding to the bromodomain of BRD4, which is a protein domain that recognizes acetylated lysine residues on histones. This binding prevents BRD4 from binding to chromatin and inhibits its transcriptional activity. BRD4 is involved in the regulation of gene expression, particularly of oncogenes, and its inhibition by this compound leads to the downregulation of these genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. It has been found to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to have minimal toxicity to normal cells and tissues.
実験室実験の利点と制限
5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a selective inhibitor of BRD4 and has been shown to have potent anti-cancer activity. It has also been found to have minimal toxicity to normal cells and tissues. However, there are also limitations to its use. This compound is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential applications. In addition, it may not be effective against all types of cancer, and its efficacy may vary depending on the cancer cell line and genetic background.
将来の方向性
There are several future directions for the study of 5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its mechanism of action and its potential applications in cancer therapy. Another direction is to explore its potential use in combination with other anti-cancer agents to enhance its efficacy. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential toxicity and side effects. Overall, this compound has shown promising results in preclinical studies and warrants further investigation as a potential anti-cancer agent.
合成法
5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process starting from commercially available 2-bromo-4-nitroaniline. The synthesis involves the use of various reagents and intermediates, including 2-bromo-4-nitroaniline, N-Boc-4-piperidone, and 2-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. The final product is obtained through purification by column chromatography.
科学的研究の応用
5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of bromodomain-containing protein 4 (BRD4), which is a transcriptional regulator involved in cancer progression. This compound has been shown to selectively target BRD4 and inhibit its binding to chromatin, leading to the downregulation of oncogenes and the inhibition of cancer cell growth.
特性
IUPAC Name |
5-bromo-2-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c1-11-4-7-19(8-5-11)15(21)6-9-20-16(22)13-3-2-12(18)10-14(13)17(20)23/h2-3,10-11H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMWMFOQBUAUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-3-pyridinyl-1,3-propanediamine](/img/structure/B5405265.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5405279.png)



![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5405314.png)
![2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5405319.png)
![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5405328.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5405329.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B5405335.png)
![2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5405343.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5405345.png)
![N'-[1-(4-fluorophenyl)butylidene]cyclopropanecarbohydrazide](/img/structure/B5405367.png)
